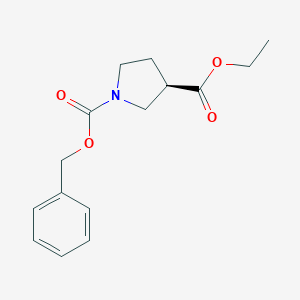

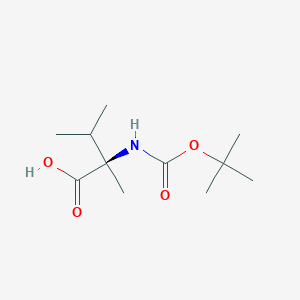

(R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a chemical compound that has been studied for various applications due to its unique chemical structure. The compound is a derivative of pyrrolidine, one of the five-membered ring structures that contain nitrogen in the ring, classified as a secondary amine.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves various strategies, often starting from carboxaldehydes to form acid hydrazide-hydrazones and their derivatives. These substances show a wide range of applications due to their diverse functional groups and chemical reactivity (Singh, Kumar, Tiwari, & Rawat, 2013).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives often features interactions such as N-H⋯O and C-H⋯O, which can lead to the formation of dimers through hydrogen bonding. Vibrational analysis and quantum chemical calculations provide insights into the sites and nature of these interactions, indicating red shifts in vibrational modes due to dimer formation (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo various chemical reactions, including acylation and interactions with arylvinylidenecyclopropanes, depending on the substituents and reaction conditions. These reactions expand the functional diversity of the pyrrolidine framework, enabling the synthesis of compounds with different chemical properties (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration and substituents. For example, the crystal structure analysis can reveal information about the conformation and intermolecular interactions of these compounds (He, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of (R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate derivatives, are governed by their molecular structure and the presence of functional groups. Studies focusing on their synthesis, interactions, and spectroscopy analysis help in understanding these properties in depth (Singh, Kumar, Tiwari, & Rawat, 2013).

科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine rings, to which (R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate structurally relates, are widely utilized in medicinal chemistry due to their significant role in the development of compounds for treating human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space because of its sp^3-hybridization, contribution to stereochemistry, and the enhancement of three-dimensional molecular coverage. This review highlights the versatility of pyrrolidine-based compounds in drug discovery, underscoring their potential in generating novel biologically active molecules with selective targets across various therapeutic areas (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile Improvement

The study of stereochemistry, particularly concerning pyrrolidine derivatives, has indicated the impact of stereoisomers on the biological profile of drug candidates. Enantiomerically pure compounds based on the pyrrolidine structure, including those with modifications like (R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate , demonstrate the importance of specific configurations for enhancing pharmacological effects. This research emphasizes the methodological approaches to preparing single stereoisomers and their comparative pharmacological testing, which justifies the selection of the most effective isomer for drug development purposes (Veinberg et al., 2015).

Pyrrolidine-Based Matrix Metalloproteinase Inhibitors

Pyrrolidine scaffolds serve as the basis for designing inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors have shown low nanomolar activity for certain MMP subclasses, confirming the utility of the pyrrolidine ring as a foundation for developing potent MMP inhibitors. These compounds are classified into different types based on their structural features and have potential therapeutic applications in treating diseases related to MMP activity (Cheng et al., 2008).

特性

IUPAC Name |

1-O-benzyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTGBVCFUXOCMF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)